

# L-708,906: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: L-708906  
Cat. No.: B15582127

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## Introduction

L-708,906 is a pioneering diketoacid inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a key compound in the early research and development of integrase inhibitors, it has played a significant role in the journey toward clinically approved antiretroviral therapies such as Raltegravir. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-708,906, intended to support ongoing research in HIV treatment and drug discovery.

## Chemical Structure and Properties

Based on available literature, the chemical structure of L-708,906 is identified as 4-(5-(4-fluorobenzyl)-1H-tetrazol-1-yl)-2-hydroxy-4-oxobut-2-enoic acid.

Physicochemical Properties

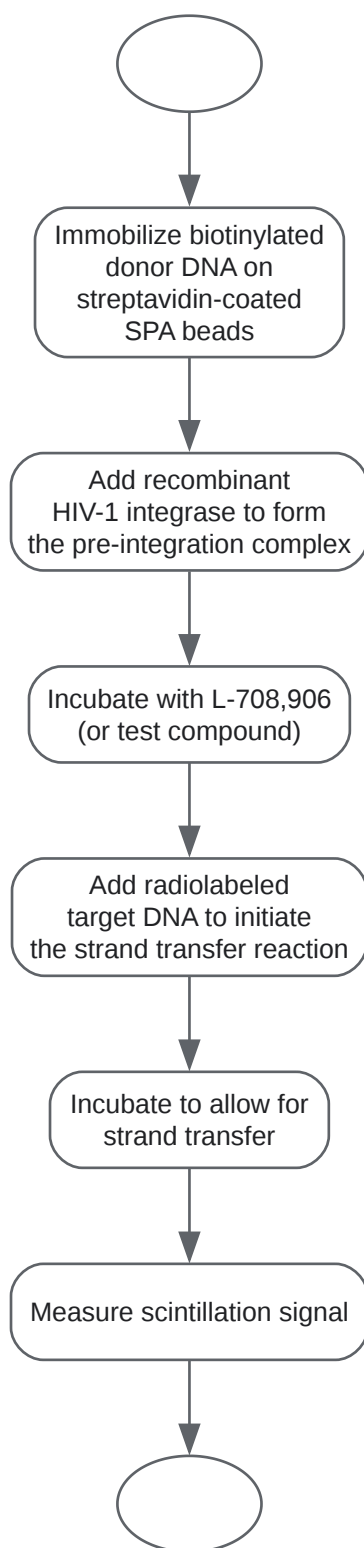
Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>9</sub> FN <sub>4</sub> O <sub>4</sub>	Deduced from Structure
Molecular Weight	292.23 g/mol	Calculated
Melting Point	Data not available	N/A
Solubility	Data not available	N/A
pKa	Data not available	N/A

### Pharmacological Properties

Property	Value	Source
IC <sub>50</sub> (HIV-1 Integrase Strand Transfer)	150 nM	<a href="#">[1]</a>
IC <sub>50</sub> (HIV-1 Replication)	1 - 2 μM	<a href="#">[1]</a>
Mechanism of Action	Inhibition of the strand transfer step of HIV-1 integrase by chelation of essential magnesium ions in the enzyme's active site. <a href="#">[1]</a>	

## Mechanism of Action and Signaling Pathway

L-708,906 exerts its antiviral effect by specifically targeting the strand transfer reaction catalyzed by HIV-1 integrase. This is a critical step in the viral replication cycle where the viral DNA is inserted into the host cell's genome. The diketoacid moiety of L-708,906 is crucial for its inhibitory activity, as it chelates the two magnesium ions (Mg<sup>2+</sup>) present in the active site of the integrase enzyme. This action prevents the binding of the host DNA to the pre-integration complex, thereby halting the integration process.



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## References

- 1. Scintillation proximity assays for mechanistic and pharmacological analyses of HIV-1 integration - PubMed [pubmed.ncbi.nlm.nih.gov]
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